molecular formula C7H11IO5S B13991639 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67890-25-9

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane

Cat. No.: B13991639
CAS No.: 67890-25-9
M. Wt: 334.13 g/mol
InChI Key: UTYFOFZRAKHNAP-UHFFFAOYSA-N
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Description

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is a complex organic compound known for its unique bicyclic structure. This compound features an iodine atom, a methylsulfonyloxy group, and a dioxabicyclo octane framework. It is often used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane typically involves multiple steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a Diels-Alder reaction.

    Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Addition of the methylsulfonyloxy group: The methylsulfonyloxy group is added through a sulfonation reaction using methylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction reactions: The iodine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products

    Substitution reactions: Products include azides, nitriles, and thiols.

    Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction reactions: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its reactivity with various nucleophiles and electrophiles. The iodine atom and the methylsulfonyloxy group are key functional groups that participate in these reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Unique due to its specific functional groups and bicyclic structure.

    2-Bromo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique opportunities for further functionalization.

Properties

CAS No.

67890-25-9

Molecular Formula

C7H11IO5S

Molecular Weight

334.13 g/mol

IUPAC Name

(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate

InChI

InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3

InChI Key

UTYFOFZRAKHNAP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1COC2C1OCC2I

Origin of Product

United States

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